(S)-1-(Pyridin-3-yl)ethanamine

Asymmetric Catalysis Chiral Synthesis Process Chemistry

(S)-1-(Pyridin-3-yl)ethanamine (CAS 137642-06-9; also referenced as 27854-93-9) is a chiral primary amine characterized by a pyridine ring substituted at the 3-position with an ethanamine moiety bearing a stereogenic center. This compound serves as a versatile building block in medicinal chemistry and asymmetric catalysis, primarily due to its ability to introduce both chirality and a metal-coordinating pyridyl group into target molecules.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 137642-06-9; 27854-93-9
Cat. No. B2391624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Pyridin-3-yl)ethanamine
CAS137642-06-9; 27854-93-9
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESCC(C1=CN=CC=C1)N
InChIInChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1
InChIKeyIQVQNBXPYJGNEA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Pyridin-3-yl)ethanamine (CAS 137642-06-9) Chiral Building Block: Key Procurement Specifications


(S)-1-(Pyridin-3-yl)ethanamine (CAS 137642-06-9; also referenced as 27854-93-9) is a chiral primary amine characterized by a pyridine ring substituted at the 3-position with an ethanamine moiety bearing a stereogenic center [1]. This compound serves as a versatile building block in medicinal chemistry and asymmetric catalysis, primarily due to its ability to introduce both chirality and a metal-coordinating pyridyl group into target molecules [2]. Its molecular formula is C7H10N2, with a molecular weight of 122.17 g/mol, and it is commonly supplied as either the free base or the dihydrochloride salt (CAS 40154-84-5) for enhanced stability and handling [1].

(S)-1-(Pyridin-3-yl)ethanamine: Why the (R)-Enantiomer, Racemate, or Positional Isomers Are Not Direct Replacements


Substituting (S)-1-(Pyridin-3-yl)ethanamine with its (R)-enantiomer (CAS 40154-75-4), the racemic mixture (CAS 56129-55-6), or positional isomers like 1-(pyridin-2-yl)ethylamine or 1-(pyridin-4-yl)ethylamine introduces significant variability in stereochemical outcomes and biological target interactions [1]. Chiral amines of this class exhibit pronounced enantioselectivity in both catalysis and pharmacology; a change in absolute configuration can invert or abolish desired activity [1][2]. Furthermore, altering the substitution pattern on the pyridine ring from the 3-position to the 2- or 4-position modifies the electronic properties and coordination geometry, which is critical for applications in metal complexation and receptor binding [2]. Therefore, generic replacement without rigorous validation of enantiopurity and regiochemistry poses a high risk of experimental failure and irreproducible results.

(S)-1-(Pyridin-3-yl)ethanamine: Quantitative Differentiation Against Structural Analogs and Alternatives


Enantioselective Synthesis: Direct Comparison of Yield and Enantiomeric Excess Between (S)- and (R)-Configured Products

A validated catalytic enantioselective borane reduction protocol achieves the synthesis of (S)-1-(pyridin-3-yl)ethylamine bis hydrochloride with a reported isolated yield of 88% and an enantiomeric excess (ee) of 94% [1]. While this specific procedure is optimized for the (S)-enantiomer, the methodology can be adapted for the (R)-enantiomer using a pseudoenantiomeric catalyst; however, the (S)-selective catalyst derived from (S)-diphenylvalinol provides a well-documented and reproducible entry to this specific stereoisomer [1].

Asymmetric Catalysis Chiral Synthesis Process Chemistry

Chiral Purity Specification: Impact on Asymmetric Catalysis Versus Racemic Alternatives

(S)-1-(Pyridin-3-yl)ethanamine is employed as a chiral catalyst in the preparation of enantiomerically pure (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its derivatives . The success of this transformation is contingent upon the high enantiopurity of the starting amine catalyst. Use of the racemic mixture (1-(pyridin-3-yl)ethylamine) would result in the production of a racemic product, negating the purpose of the asymmetric synthesis and leading to a 0% enantiomeric excess in the final target .

Asymmetric Synthesis Chiral Ligand Catalysis

Regiochemical Specificity: Impact on Receptor Binding vs. 2-Pyridyl Isomers

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. Compounds derived from the 3-pyridyl scaffold have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs) [1][2]. For instance, within series of pyridyl ethers, the 3-pyridyl substitution pattern is associated with subnanomolar affinity for α4β2-nAChRs and high subtype selectivity [2]. In contrast, the 2-pyridyl isomer, while also active, often exhibits a different selectivity profile and potency, as the nitrogen's position alters the molecule's electrostatic potential and hydrogen-bonding capabilities with the receptor binding pocket [3].

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

(S)-1-(Pyridin-3-yl)ethanamine: Validated Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pyridine Derivatives for Medicinal Chemistry

Procurement of the (S)-enantiomer (CAS 137642-06-9) is essential for laboratories synthesizing chiral drug candidates where the absolute stereochemistry is a key determinant of pharmacological activity [1]. The high enantiomeric excess (94% ee) achievable in its synthesis, as documented by the Huang and Ortiz-Marciales protocol, ensures that downstream products maintain high chiral purity, reducing the burden of chiral chromatographic purification [2].

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Researchers focused on neurological disorders, including cognitive dysfunction and pain, should prioritize the 3-pyridyl scaffold of (S)-1-(Pyridin-3-yl)ethanamine [1]. Structure-activity relationship (SAR) studies have established that the 3-pyridyl substitution pattern confers high affinity and selectivity for the α4β2-nAChR subtype, a validated target for CNS therapeutics [1][2]. This differentiates it from 2- and 4-pyridyl isomers, which often exhibit different pharmacological profiles [3].

Synthesis of Chiral Ligands for Asymmetric Metal Catalysis

The compound's dual functionality—a chiral primary amine and a pyridine nitrogen—makes it a valuable precursor for synthesizing chiral N,N- or N,P-ligands used in asymmetric transition metal catalysis [1]. Procurement of the enantiopure (S)-form is non-negotiable, as the resulting chiral ligand's ability to induce asymmetry in a target reaction is directly tied to its own enantiomeric purity [1]. The validated catalytic application in the synthesis of (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid demonstrates its practical utility in this domain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(Pyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.